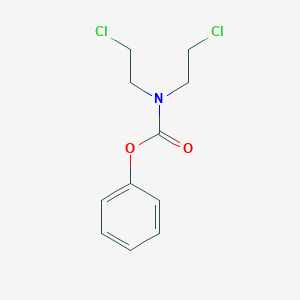

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Description

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a carbamate derivative characterized by two 2-chloroethyl groups attached to the nitrogen of the carbamic acid moiety, which is esterified with a phenyl group. This compound belongs to the family of alkylating agents, where the 2-chloroethyl groups are critical for its biological activity. The phenyl ester group influences its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name |

phenyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c12-6-8-14(9-7-13)11(15)16-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREXZBCKOVEHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284026 | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-63-3 | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13249-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Phenyl chloroformate (Cl−O−C(O)−O−Ph) reacts with bis(2-chloroethyl)amine [(ClCH₂CH₂)₂NH] in anhydrous solvents such as dichloromethane or tetrahydrofuran. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, displacing chloride, and forming the carbamate bond. A base, such as triethylamine or pyridine, is often added to neutralize HCl byproducts and drive the reaction to completion.

Procedure Overview

-

Reagent Preparation : Bis(2-chloroethyl)amine hydrochloride (1.0 equiv) is suspended in dry dichloromethane.

-

Base Addition : Triethylamine (2.0 equiv) is added to deprotonate the amine.

-

Chloroformate Addition : Phenyl chloroformate (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

-

Stirring : The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is recrystallized from ethanol or purified via column chromatography.

Key Considerations

-

Stoichiometry : Excess phenyl chloroformate ensures complete amine conversion.

-

Solvent Choice : Polar aprotic solvents enhance reaction rates but may require stringent anhydrous conditions.

-

Side Reactions : Competing urea formation is mitigated by maintaining low temperatures during reagent mixing.

Alternative Route Using Phenyl Isocyanate and Bis(2-chloroethyl)amine

A less common but mechanistically distinct approach involves the reaction of phenyl isocyanate (O=C=N−Ph) with bis(2-chloroethyl)amine . This method, while theoretically plausible, requires careful validation due to potential discrepancies in reported mechanisms.

Mechanistic Analysis

Phenyl isocyanate typically reacts with amines to form ureas (R−N−C(O)−N−R'). However, under specific conditions—such as the presence of alcohols or catalytic bases—it may instead yield carbamates. For this route to succeed, an intermediate alcohol or alkoxide likely participates, though explicit details are absent in available literature.

Reported Protocol

-

Mixing Reagents : Bis(2-chloroethyl)amine (1.0 equiv) and phenyl isocyanate (1.2 equiv) are combined in dry toluene.

-

Catalytic Base : A trace of 4-dimethylaminopyridine (DMAP) is added to facilitate carbamate formation.

-

Reflux : The mixture is heated at 80°C for 6–8 hours.

-

Isolation : The solvent is evaporated, and the residue is purified via silica gel chromatography.

Challenges and Limitations

-

Competing Urea Formation : Without precise stoichiometry or catalysts, urea byproducts dominate.

-

Yield Optimization : No explicit yields are reported, suggesting this method may be less efficient than the chloroformate route.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Variants

Solvent Effects

Temperature Control

Catalytic Enhancements

-

DMAP Utilization : Accelerates isocyanate-based routes by stabilizing transition states.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Critical Evaluation of Methodologies

The phenyl chloroformate route remains the most reliable and scalable method, given its straightforward mechanism and compatibility with standard laboratory setups. In contrast, the phenyl isocyanate route demands rigorous optimization to suppress urea formation, limiting its practicality. Future research should explore catalytic systems to enhance carbamate selectivity in isocyanate-based syntheses.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of the original compound.

Hydrolysis: Carbamic acid and phenol.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

Cancer Research and Chemotherapy

One of the most notable applications of N,N-bis-(2-chloroethyl)-carbamic acid phenyl ester is in cancer therapy. Its ability to act as an alkylating agent enables it to modify DNA, leading to cytotoxic effects on rapidly dividing cells. This property makes it a candidate for developing antitumor agents .

Mechanism of Action:

- The compound induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.

- It has shown effectiveness against various cancer cell lines, suggesting potential for use in combination therapies.

Case Study:

Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents by providing synergistic effects, particularly in treatments targeting resistant cancer cell types .

Herbicides and Pesticides

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals, particularly as a precursor for designing herbicides and pesticides due to its ability to interact with biological molecules.

Toxicological Studies:

Studies have shown that compounds similar to this compound exhibit fungitoxicity, which can be harnessed for developing effective agricultural chemicals .

Mechanism of Action

The mechanism of action of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential therapeutic applications, as it can modify the activity of target proteins and enzymes.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Bis-(2-chloroethyl)-carbamic Acid tert-Butyl Ester

- Structure : Replaces the phenyl ester with a tert-butyl group.

- Key Differences: Stability: The tert-butyl group enhances steric protection, reducing hydrolysis rates compared to the phenyl ester . Lipophilicity: Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility .

Phenyl Carbamate (Simple Carbamate)

- Structure: Lacks the 2-chloroethyl substituents (e.g., phenol carbamate).

- Key Differences :

Antitumor Carbamate Derivatives

p-Bis(2-chloroethyl)amino Phenylacetic Acid (CAPA) Derivatives

- Ester vs. Amide Derivatives :

- Relevance to Target Compound : The ester group in N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester likely plays a similar role in enhancing antitumor efficacy compared to amide analogs.

Physicochemical Properties

Solubility and Hydrolysis

- Phenyl Esters : Generally exhibit lower aqueous solubility compared to esters with polar substituents (e.g., ethyl or methyl carbamates) .

- Hydrolysis Kinetics: Palladium-Catalyzed Hydrolysis: Phenyl carbamates hydrolyze into phenol and carbamic acid in acidic wet acetone with Pd(II) catalysts (rate constant: 4 × 10⁻³ min⁻¹) . Stability in Biological Systems: Susceptibility to esterases may limit half-life but enhance prodrug activation .

Thermal Stability

- tert-Butyl Esters : Decompose at higher temperatures (>150°C) due to steric protection, whereas phenyl esters may degrade at lower temperatures .

Cytogenetic and Cytostatic Effects

- DNA Synthesis Inhibition : Compounds with 2-chloroethyl groups (e.g., ASE) inhibit DNA synthesis in P388 cell cultures, correlating with sister chromatid exchange (SCE) rate elevation .

- Structure-Activity Relationship (SAR) :

- Electrophilic Chloroethyl Groups : Essential for DNA alkylation and cross-linking.

- Ester Linkage : Enhances cytotoxicity compared to amides, likely due to faster release of active intermediates .

Biological Activity

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a synthetic compound with significant interest in both organic chemistry and biological applications. Characterized by its unique structural features, including two chloroethyl groups attached to a carbamic acid ester linked to a phenyl group, this compound exhibits various biological activities that merit detailed exploration.

The compound is synthesized through the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine, producing this compound and hydrochloric acid as a byproduct. This synthesis is typically optimized for yield and purity in industrial settings, utilizing advanced techniques such as continuous flow reactors.

This compound acts primarily through alkylation mechanisms. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can affect protein function and enzyme activity. This reactivity underlies its potential therapeutic applications, particularly in oncology.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been investigated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the disruption of microtubule assembly, leading to apoptosis in cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43-7.84 | Microtubule destabilization |

| HepG2 | 4.98-14.65 | Induction of apoptosis |

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antifungal Activity : The compound has demonstrated efficacy against certain phytopathogenic fungi, particularly strains resistant to traditional fungicides.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although further research is needed to elucidate these findings.

Case Studies

- Cytotoxicity Assessment : A study reported that this compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity and leading to cell cycle arrest in the G2/M phase.

- Fungal Resistance : Another investigation highlighted the compound's effectiveness against fungal strains resistant to benzimidazole fungicides, suggesting its potential as a novel antifungal agent in agricultural applications.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .

- Storage : Store in a cool, dry, ventilated area away from oxidizers to prevent decomposition into toxic byproducts like HCl gas .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Q. What synthetic routes are available for this compound, and what are typical yields?

- Methodological Answer :

- Route 1 : React phenyl chloroformate with bis(2-chloroethyl)amine in anhydrous dichloromethane under nitrogen. Yields ~60–70% after purification via column chromatography .

- Route 2 : Carbamate formation via Curtius rearrangement using bis(2-chloroethyl) isocyanate and phenol derivatives. Requires catalytic triethylamine and yields ~50–55% .

- Key Parameters : Monitor reaction progress with TLC (hexane:ethyl acetate, 3:1) and confirm purity via NMR (δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies at pH 2–12 (buffered solutions, 25–40°C). Use HPLC to quantify degradation products (e.g., phenol, bis(2-chloroethyl)amine).

- Data Analysis : Compare degradation kinetics (zero/first-order models). Contradictions may arise from solvent polarity (e.g., acetonitrile vs. water) or trace metal catalysis .

- Mitigation : Add stabilizers (e.g., BHT) or store in amber vials under inert gas to suppress hydrolysis .

Q. What computational methods predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). Parameterize the compound’s charge distribution via DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on chloroethyl groups’ electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols) .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.